(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid
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Overview
Description
(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid is a complex organic compound with a unique structure. It is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats in the human body. The compound is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups and a ketone functional group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid typically involves multiple steps, starting from cholic acid. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3 and 6 of cholic acid are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Oxidation: The hydroxyl group at position 7 is oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid can undergo various chemical reactions, including:
Oxidation: The ketone group at position 7 can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting groups can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Deprotection: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Hydroxyl derivatives.
Deprotection: Free hydroxyl groups at positions 3 and 6.
Scientific Research Applications
(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in organic synthesis.
Biology: The compound is studied for its role in bile acid metabolism and its potential effects on lipid digestion and absorption.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating liver diseases and metabolic disorders.
Industry: It is used in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in bile acid metabolism, such as cholesterol 7α-hydroxylase.
Pathways: It influences the enterohepatic circulation of bile acids, affecting lipid digestion and absorption.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: The parent compound from which (3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid is derived.
Chenodeoxycholic Acid: Another bile acid with similar functions in lipid digestion.
Ursodeoxycholic Acid: A bile acid used therapeutically to treat certain liver diseases.
Uniqueness
This compound is unique due to the presence of TBDMS protecting groups and the ketone functional group at position 7. These structural features confer specific chemical reactivity and potential biological activity, distinguishing it from other bile acids.
Properties
Molecular Formula |
C36H66O5Si2 |
---|---|
Molecular Weight |
635.1 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C36H66O5Si2/c1-23(14-17-29(37)38)25-15-16-26-30-27(19-21-35(25,26)8)36(9)20-18-24(40-42(10,11)33(2,3)4)22-28(36)32(31(30)39)41-43(12,13)34(5,6)7/h23-28,30,32H,14-22H2,1-13H3,(H,37,38)/t23-,24-,25-,26+,27+,28+,30+,32-,35-,36-/m1/s1 |
InChI Key |
VFUIXKHDHLNIHF-ALSNNRHJSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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